molecular formula C18H17ClN4O3S B2675755 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1251583-19-3

2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2675755
CAS No.: 1251583-19-3
M. Wt: 404.87
InChI Key: JMSUTGCAJFBNPV-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazino-thiazine class of heterocyclic molecules, characterized by a fused bicyclic core with nitrogen and sulfur atoms. The structure features a 4-allyl substituent on the pyridazino-thiazine ring and an acetamide group linked to a 2-chloro-4-methylphenyl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions and electronic effects are critical.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-3-6-22-16(25)10-27-14-8-20-23(18(26)17(14)22)9-15(24)21-13-5-4-11(2)7-12(13)19/h3-5,7-8H,1,6,9-10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUTGCAJFBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide represents a novel class of pyridazine derivatives with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure that includes a pyridazine core fused with a thiazine moiety. The presence of an allyl group and a chloro-substituted phenyl ring contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, modifications in the pyridazine structure have led to compounds with IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
  • Antimicrobial Properties :
    • Certain pyridazine derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes associated with metabolic pathways in cancer cells. For example, it may inhibit acyl-ACP thioesterase, which is crucial for fatty acid metabolism in cancer cells .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related pyridazine compounds, researchers synthesized several derivatives and tested their efficacy against different cancer cell lines. One derivative showed significant inhibition of cell proliferation with an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells.

Case Study 2: Antimicrobial Screening

A series of pyridazine derivatives were screened for antimicrobial activity using standard protocols against Gram-positive and Gram-negative bacteria. One compound exhibited notable activity against Staphylococcus aureus with an MIC of 15 μg/mL, indicating potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : Certain derivatives trigger apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
  • Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways such as the Hedgehog signaling pathway, which is implicated in tumor growth and metastasis .

Data Summary Table

Activity TypeCell Line / OrganismIC50 / MIC ValueReference
AnticancerHCT-1166.2 μM
AnticancerT47D27.3 μM
AntimicrobialStaphylococcus aureus15 μg/mL
Enzyme InhibitionAcyl-ACP thioesteraseNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide may exhibit anticancer properties. The presence of the pyridazine and thiazine rings can influence cell signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of these structures can inhibit specific kinases that play crucial roles in cancer progression .

Anti-inflammatory Effects

The compound is also being investigated for its potential anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Given the structural characteristics of the compound, it is hypothesized to possess antimicrobial properties. Research into related thiazine derivatives has demonstrated effectiveness against various bacterial strains, indicating a potential application for this compound in treating infections .

Case Study 1: Anticancer Evaluation

A study conducted on structurally similar compounds revealed significant cytotoxicity against several cancer cell lines. The mechanism was traced back to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that further optimization of the compound could enhance its anticancer efficacy .

Case Study 2: Anti-inflammatory Screening

In vitro assays demonstrated that related compounds effectively reduced TNF-alpha levels in macrophages. This finding supports the hypothesis that the compound could serve as a lead for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AnticancerCytotoxicity AssaySignificant cell death observed
Anti-inflammatoryTNF-alpha InhibitionReduced levels
AntimicrobialBacterial InhibitionEffective against S. aureus

Chemical Reactions Analysis

Basic Compound Information

PropertyValue
CAS Number1251583-19-3
Molecular FormulaC₁₈H₁₇ClN₄O₃S
Molecular Weight404.9 g/mol
Key Functional GroupsPyridazinone, thiazinone, allyl, acetamide, chloroarene

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCO-) is susceptible to acid- or base-catalyzed hydrolysis , yielding a carboxylic acid derivative.
Example Reaction :

C H ClN O S+H OH OH C H ClN O S+CH COOH\text{C H ClN O S}+\text{H O}\xrightarrow{\text{H OH }}\text{C H ClN O S}+\text{CH COOH}

Conditions :

  • Acidic: 6M HCl, reflux (110°C, 12–24 hrs)

  • Basic: NaOH (aq.), 80°C, 6 hrs

Allyl Group Modifications

The allyl substituent (-CH₂CH=CH₂) participates in electrophilic additions (e.g., halogenation) and oxidation reactions.

Reaction TypeConditionsProductReference
Hydrogenation H₂, Pd/C (10%), EtOH, 25°C, 6 hrsPropyl derivative (saturated chain)
Epoxidation m-CPBA, CH₂Cl₂, 0°C, 2 hrsEpoxide intermediate
Halogenation Br₂ (1 eq.), CCl₄, 25°C, 1 hrDibrominated allyl adduct

Ring-Opening of Pyridazinothiazinone

The fused pyridazinone-thiazinone system may undergo nucleophilic attack under strongly acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the thiazinone ring to form a thiol intermediate .

  • Basic Degradation : Ring contraction or formation of sulfonic acid derivatives .

Example Pathway :

Pyridazinothiazinone+OH Pyridazine sulfonate+H S\text{Pyridazinothiazinone}+\text{OH }\rightarrow \text{Pyridazine sulfonate}+\text{H S}

Substitution at the Chloroarene Site

The 2-chloro-4-methylphenyl group can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides):

ReagentConditionsProductReference
MorpholineDMF, K₂CO₃, 80°C, 12 hrsMorpholinyl-substituted arene
Sodium methoxideMeOH, reflux, 8 hrsMethoxy-substituted derivative

Oxidation of Thiazinone Sulfur

The sulfur atom in the thiazinone ring is prone to oxidation :

  • m-CPBA (meta-chloroperbenzoic acid) : Forms sulfoxide (S=O) or sulfone (O=S=O) derivatives .

Example :

Thiazinone+m CPBASulfoxideexcess m CPBASulfone\text{Thiazinone}+\text{m CPBA}\rightarrow \text{Sulfoxide}\xrightarrow{\text{excess m CPBA}}\text{Sulfone}

Synthetic Routes and Precursor Reactions

The compound is synthesized via multi-step heterocyclization (as inferred from analogous systems in ):

  • Formation of Pyridazinone Core : Cyclocondensation of hydrazine derivatives with diketones.

  • Thiazinone Ring Construction : Sulfur incorporation via thiourea intermediates.

  • Acetamide Coupling : Reaction of carboxylic acid chloride with 2-chloro-4-methylaniline.

Key Intermediate :

  • Methyl 4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b] thiazin-6(5H)-ylacetate .

Stability Under Physiological Conditions

  • pH Sensitivity : Degrades rapidly in acidic media (pH < 3) via acetamide hydrolysis.

  • Thermal Stability : Stable up to 150°C; decomposition observed at >200°C .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The most relevant structural analog identified is 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide (hereafter referred to as the "comparison compound") . Below is a detailed analysis of their differences and implications:

Structural Variations
Feature Target Compound Comparison Compound
Substituent at Position 4 Allyl (-CH₂CHCH₂) Cyclopropyl (C₃H₅)
Acetamide Aryl Group 2-chloro-4-methylphenyl 2,4-difluorophenyl
Electronic Profile Chloro (EWG), Methyl (EDG*) Two Fluorines (EWG)

EWG: Electron-withdrawing group; *EDG: Electron-donating group

Key Observations :

  • Aryl Substituents : The 2-chloro-4-methylphenyl group combines steric bulk (methyl) with moderate electron withdrawal (chloro). In contrast, the 2,4-difluorophenyl group offers stronger electron withdrawal (fluorine) and reduced steric hindrance, which may improve metabolic stability and membrane permeability .

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